1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound with a unique structure that includes an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps. One common method includes the bromination of 1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactions.
Properties
Molecular Formula |
C10H9BrF3NOS |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-7(16)4-6-2-1-3-8(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
ZXHLMMJFKOBDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)SC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
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